Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its reactivity and utility in different chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, stereoselective reactions, and purification processes. One common synthetic route involves the use of (S)-2-amino-3,3-dimethylbutanoic acid as a starting material, which undergoes esterification, cyclization, and subsequent functional group modifications to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reaction monitoring, and advanced purification methods are often employed to scale up the production process while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Scientific Research Applications
Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The stereochemistry and functional groups of the compound play a crucial role in its binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Methoxy-2-methylpiperidine hydrochloride
- (2S,4R)-4-sulfanylpyrrolidine-2-carboxylate hydrochloride
- (2S,4R)-4-(trifluoromethyl)pyrrolidine-2-carboxylate hydrochloride
Uniqueness
Methyl (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H23ClN2O4 |
---|---|
Molecular Weight |
294.77 g/mol |
IUPAC Name |
methyl (2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O4.ClH/c1-12(2,3)9(13)10(16)14-6-7(15)5-8(14)11(17)18-4;/h7-9,15H,5-6,13H2,1-4H3;1H/t7-,8+,9-;/m1./s1 |
InChI Key |
ABUNFOSUPAVVBC-RVKMJUHISA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)OC)O)N.Cl |
Canonical SMILES |
CC(C)(C)C(C(=O)N1CC(CC1C(=O)OC)O)N.Cl |
Origin of Product |
United States |
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